molecular formula C9H6F4O3 B1439568 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid CAS No. 1159512-61-4

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1439568
CAS No.: 1159512-61-4
M. Wt: 238.14 g/mol
InChI Key: QTEFUQHCNAYNNO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H6F4O3 and its molecular weight is 238.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEFUQHCNAYNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Analytical Gauntlet: A Technical Guide to the Characterization of C9H6F4O3 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's formula and molecular weight is a foundational requirement. This is particularly true for novel fluorinated compounds, whose unique physicochemical properties are of significant interest in modern pharmacology. This technical guide provides an in-depth, experience-driven walkthrough of the essential analytical methodologies for characterizing derivatives with the molecular formula C9H6F4O3. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the analytical workflow, offering insights into data interpretation and the validation of results. We will use a representative fluorinated β-keto acid as a central case study to illustrate the synergistic power of High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and modern Elemental Analysis in confirming molecular identity with unassailable confidence.

Introduction: The Significance of Fluorine in Drug Development

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. However, the very properties that make these compounds valuable also present unique analytical challenges. The C9H6F4O3 formula represents a class of compounds that, while synthetically accessible, requires a rigorous and multi-faceted analytical approach to confirm its structure and molecular weight unequivocally. This guide presents a self-validating system of analysis where each technique provides a piece of the puzzle, culminating in a complete and trustworthy molecular profile.

The Foundational Blueprint: Molecular Formula and Weight

The molecular formula C9H6F4O3 dictates a precise, theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each constituent element. This value serves as our primary benchmark for experimental verification.

Isotopic Abundance and Exact Mass Calculation

To achieve the high degree of accuracy required in pharmaceutical research, we must use the exact masses of the most common isotopes, not the average atomic weights found on the periodic table.

ElementIsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93%
Hydrogen¹H1.00782599.98%
Fluorine¹⁹F18.998403100%
Oxygen¹⁶O15.99491599.76%

Calculation for C9H6F4O3:

  • (9 x 12.000000) + (6 x 1.007825) + (4 x 18.998403) + (3 x 15.994915) = 246.0264 Da

This calculated monoisotopic mass is the value we aim to confirm with high-resolution mass spectrometry.

The Analytical Workflow: A Multi-Pronged Approach to Structural Confirmation

The characterization of a novel C9H6F4O3 derivative is not a linear process but rather an integrated workflow. Each step provides data that informs and validates the others, ensuring the highest level of scientific integrity.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Compositional Verification cluster_3 Final Confirmation synthesis Synthesized Compound (Putative C9H6F4O3) hrms High-Resolution MS (HRMS) synthesis->hrms Determine accurate mass & fragmentation nmr_1h 1H NMR hrms->nmr_1h Confirm proton environment confirmation Confirmed Structure & Molecular Weight hrms->confirmation nmr_13c 13C NMR nmr_1h->nmr_13c Confirm carbon backbone nmr_19f 19F NMR nmr_13c->nmr_19f Confirm fluorine environment nmr_2d 2D NMR (COSY, HSQC) nmr_19f->nmr_2d Establish connectivity elemental Elemental Analysis (CHN+F) nmr_2d->elemental Cross-validate elemental composition elemental->confirmation Final validation

Figure 1: Integrated workflow for the characterization of a novel fluorinated compound.

High-Resolution Mass Spectrometry (HRMS): The First Verdict

HRMS is the cornerstone for determining the molecular formula. Its ability to measure mass to within a few parts per million (ppm) allows for the confident assignment of an elemental composition.

Expertise in Action: Why HRMS is Critical

A low-resolution mass spectrometer might yield a nominal mass of 246 Da, which could correspond to numerous chemical formulas. HRMS, however, provides an exact mass (e.g., 246.0261 Da). By comparing this experimental value to our calculated theoretical mass (246.0264 Da), we can calculate the mass error. An error of less than 5 ppm provides strong evidence for the proposed formula.[1]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified C9H6F4O3 derivative in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2]

  • Ionization: Electrospray ionization (ESI) is typically the method of choice for this class of molecules due to its soft ionization nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion.[3] Operate in negative ion mode, as the acidic proton in a β-keto acid is readily lost to form the [M-H]⁻ ion.

  • Calibration: Perform an external calibration of the instrument immediately prior to analysis using a known calibration standard. For the highest accuracy, an internal calibrant or "lock mass" can be introduced concurrently with the sample to correct for any instrument drift during the run.[1]

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion. Compare the measured exact mass to the theoretical mass to determine the mass error in ppm.

Interpreting Fragmentation Patterns

Tandem MS (MS/MS) experiments provide invaluable structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. For a fluorinated β-keto structure, we can predict key fragmentation pathways:

  • α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. This is a dominant pathway for ketones, leading to the formation of stable acylium ions.[2][4]

  • Loss of Small Molecules: Expect to see losses corresponding to stable neutral molecules such as CO (carbon monoxide) and CO₂ (from the carboxylic acid).

  • Fluorinated Fragments: The highly stable C-F bonds mean that fluorinated fragments, such as the loss of a CF₃ group, can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Scaffold

While HRMS confirms the formula, NMR spectroscopy reveals the atomic connectivity, providing the definitive structural proof. For a C9H6F4O3 derivative, a suite of NMR experiments is essential.

Experimental Protocol: NMR Sample Preparation
  • Sample Quantity: Dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent.[4]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, the presence of acidic protons may necessitate the use of acetone-d₆ or DMSO-d₆ to avoid proton exchange with the solvent.

  • Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into the NMR tube. Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.[4]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (0 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).[5]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers (via integration), and their neighboring atoms (via spin-spin coupling).

¹³C NMR: Visualizing the Carbon Backbone

This experiment identifies all unique carbon atoms in the molecule. The chemical shifts provide information about the functional groups attached to each carbon.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds. Its high sensitivity and wide chemical shift range make it ideal for identifying and differentiating fluorine environments within a molecule.[6][7][8] For a compound with multiple fluorine atoms, such as a -CF₃ and another fluorinated group, ¹⁹F NMR will show distinct signals for each unique fluorine environment. The chemical shifts are highly sensitive to the local electronic environment.[6][7] For instance, a trifluoromethyl ketone typically exhibits a ¹⁹F chemical shift in the range of -76 to -78 ppm.[6]

Elemental Analysis: The Final Compositional Check

Elemental analysis provides the percentage composition of C, H, and N. Specialized methods are required for fluorine.

Trustworthiness: The Challenge of Fluorine Analysis

Traditional combustion-based elemental analysis for CHN can be compromised by the presence of fluorine. Fluorine is highly reactive and can form SiF₄ by reacting with the quartz combustion tube, leading to inaccurate results for other elements.[9]

Modern Protocol: Combustion Ion Chromatography (CIC)
  • Combustion: The sample is combusted at high temperatures in an oxygen-rich environment.

  • Absorption: The resulting gases, including hydrogen fluoride (HF), are passed through an aqueous absorption solution.

  • Ion Chromatography: The concentration of the fluoride ion (F⁻) in the solution is then quantified using ion chromatography.[10]

A successful analysis will yield experimental percentages of C, H, and F that are within ±0.4% of the theoretical values calculated from the C9H6F4O3 formula.

ElementTheoretical %
Carbon (C)43.92%
Hydrogen (H)2.46%
Fluorine (F)30.87%
Oxygen (O)19.50%

Conclusion: Synthesizing Data for Unambiguous Confirmation

The characterization of a novel C9H6F4O3 derivative is a process of systematic, cross-validating analyses. High-resolution mass spectrometry provides a highly accurate molecular formula. A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) elucidates the precise atomic arrangement and confirms the functional groups. Finally, modern elemental analysis verifies the elemental composition, overcoming the specific challenges posed by fluorine. Only when the data from all three pillars of this analytical workflow are in complete agreement can the molecular weight and formula be considered definitively confirmed. This rigorous, multi-technique approach ensures the scientific integrity required for advancing compounds through the drug development pipeline.

References

  • Dalvit, C., Vulpetti, A., & Veronesi, M. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 10, 217–233.
  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 119–129.
  • Bristow, A. W. T., & Webb, K. S. (2003). Intercomparison study on accurate mass measurements of small molecules in mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1086–1098. Available at: [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. The University of Sheffield - Department of Chemistry. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 11(4), 791–803. Available at: [Link]

  • Pasilis, S. P., Kertesz, V., & Van Berkel, G. J. (2008). High-resolution mass spectrometry of polyfluorinated polyether-based formulation. Journal of the American Society for Mass Spectrometry, 19(10), 1465–1473. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. University of Chemistry and Technology, Prague. Available at: [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. Available at: [Link]

  • Scherer, E. M., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(21), 12388–12389. Available at: [Link]

  • Battelle. (2025). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. Available at: [Link]

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials – evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. Taylor & Francis. Available at: [Link]

  • Royal Society of Chemistry. (2024). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. Royal Society of Chemistry. Available at: [Link]

  • Zhang, B., et al. (2023). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 57(40), 15008–15017. Available at: [Link]

  • De Pauw, E., & Gabelica, V. (2003). Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. International Journal of Mass Spectrometry, 228(2-3), 641-653. Available at: [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Available at: [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Analytik Jena. Available at: [Link]

Sources

Strategic Bioisosterism: The 2-Fluoro-3-(trifluoromethoxy)phenylacetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug design, 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS: 194943-83-4) represents more than a simple building block; it is a "privileged fragment" designed to solve specific multiparametric optimization (MPO) challenges. This scaffold combines the metabolic robustness of the ortho-fluorine effect with the unique lipophilic and steric properties of the trifluoromethoxy (


)  group.

This guide analyzes the physicochemical rationale for employing this moiety to optimize lead compounds, specifically targeting improvements in metabolic stability, membrane permeability, and conformational selectivity.

Part 1: Structural & Electronic Rationale[1]

The decision to incorporate this specific substitution pattern is rarely accidental. It addresses three critical failure modes in hit-to-lead evolution: metabolic soft spots , solubility-permeability mismatch , and rotational entropy .

The Trifluoromethoxy ( ) Advantage

The


 group is often termed "Super-Fluorine" or a "Super-Chloro" bioisostere. Unlike the trifluoromethyl (

) group, the ether oxygen in

introduces a unique conformational twist.
  • Conformation: The

    
     bond angle (
    
    
    
    ) forces the
    
    
    group to lie orthogonal to the phenyl ring. This creates a distinct steric volume that can fill hydrophobic pockets without the planar rigidity of a biphenyl system.
  • Lipophilicity: The

    
     group is one of the most lipophilic substituents available to medicinal chemists, surpassing both 
    
    
    
    and
    
    
    . This is critical for driving potency in deep hydrophobic pockets (e.g., GPCR allosteric sites).

Table 1: Comparative Physicochemical Properties of Bioisosteres

Substituent (R)Hansch

(Lipophilicity)
Hammett

(Electronic)
Molecular Volume (

)
Key Feature
-H 0.000.003.6Baseline
-Cl 0.710.2319.9Classic lipophilic anchor
-CF

0.880.5439.8Strong EWG, Metabolic block
-OCF

1.04 0.35 48.6 Max Lipophilicity, Orthogonal Twist
The Ortho-Fluorine Effect (2-F)

Placing a fluorine atom at the 2-position (ortho to the acetic acid tail) is a strategic maneuver to modulate conformation and reactivity.

  • Conformational Locking: The fluorine atom creates a steric and electrostatic clash with the carbonyl oxygen of the acetic acid side chain or the benzylic protons. This restricts the rotation of the

    
     bond, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.
    
  • Metabolic Shielding: The C2 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this pathway (C-F bond energy

    
     116 kcal/mol vs C-H 
    
    
    
    99 kcal/mol).

Part 2: Bioisosteric Utility in Drug Design

Decision Framework

This scaffold is most effective when optimizing a Phenylacetic Acid lead (common in CRTH2 antagonists, PPAR agonists, and NSAID analogs) that exhibits:

  • High Clearance: Due to ring hydroxylation or benzylic oxidation.

  • Low Potency: Due to insufficient hydrophobic contact in the binding pocket.

Visualization: The Bioisosteric Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold during lead optimization.

BioisostereLogic Lead Lead Compound (Phenylacetic Acid Core) Problem1 Issue: High Metabolic Clearance (Ring Oxidation) Lead->Problem1 Problem2 Issue: Low Potency / Poor Hydrophobic Fit Lead->Problem2 Solution1 Strategy: Block Metabolic Hotspot Problem1->Solution1 Solution2 Strategy: Increase Lipophilicity & Bulk Problem2->Solution2 Step1 Add 2-Fluoro (Ortho-Effect) • Blocks C2-Hydroxylation • Restricts Side-chain Rotation Solution1->Step1 Step2 Add 3-Trifluoromethoxy (OCF3) • Max Lipophilicity (+1.04 pi) • Orthogonal Steric Fill Solution2->Step2 Result Optimized Scaffold: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid Step1->Result Step2->Result

Figure 1: Logical decision tree for transitioning from a generic phenylacetic acid lead to the fluorinated analog.

Part 3: Synthetic Pathways & Protocols

Synthesizing this building block requires careful handling of the fluorinated precursors. The most robust, scalable route involves the hydrolysis of a nitrile precursor, derived from a benzyl bromide.

Experimental Protocol: Hydrolysis of 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide

This protocol describes the conversion of the nitrile intermediate to the final acid. This method is preferred over direct oxidation of toluenes due to higher functional group tolerance.

Reagents:

  • 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide (1.0 eq)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (5.0 eq)

  • Ethanol (EtOH) [Solvent]

  • Hydrochloric Acid (HCl), 2M [for workup]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide (10 mmol) in Ethanol (20 mL).

  • Addition: Slowly add the 4M NaOH solution (12.5 mL, 50 mmol) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexanes) or LC-MS until the nitrile starting material is consumed.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove the majority of Ethanol.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

      
      ) to remove unreacted neutral organic impurities.
      
    • Acidification (Critical): Cool the aqueous layer in an ice bath (

      
      ) and slowly acidify to pH 
      
      
      
      using 2M HCl . A white precipitate should form.
  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ). Combine the organic layers, wash with Brine, and dry over anhydrous 
    
    
    
    .[1]
  • Purification: Filter and concentrate in vacuo. The crude product can often be recrystallized from Hexanes/Ethyl Acetate to yield pure 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid .

Synthetic Workflow Visualization

SynthesisFlow Start Precursor: 2-Fluoro-3-(trifluoromethoxy) toluene Step1 Reaction 1: Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 Intermediate: Benzyl Bromide Step1->Inter1 Step2 Reaction 2: Cyanation (NaCN, DMF) Inter1->Step2 Inter2 Intermediate: Benzyl Cyanide Step2->Inter2 Step3 Reaction 3: Hydrolysis (NaOH, EtOH, Reflux) Inter2->Step3 Final Product: 2-Fluoro-3-(trifluoromethoxy) phenylacetic acid Step3->Final

Figure 2: Standard synthetic route from the toluene precursor to the final phenylacetic acid.[2]

Part 4: ADME & Toxicity Implications

Metabolic Stability

The 2-Fluoro substituent is the primary defense against Phase I metabolism.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich aromatic rings. The strong electron-withdrawing nature of both the

    
     and 
    
    
    
    groups deactivates the ring toward electrophilic attack.
  • Data Support: Analogs containing the 2-F substitution pattern consistently show extended half-life (

    
    ) in human liver microsome (HLM) assays compared to their unsubstituted counterparts [1].
    
Lipophilicity & Permeability

While the


 group increases lipophilicity (LogP), the carboxylic acid moiety ensures the molecule remains amphiphilic.
  • LogD (7.4): The acidic headgroup (pKa

    
    ) is ionized at physiological pH. The lipophilic tail facilitates membrane intercalation, while the ionized head prevents complete sequestration in the lipid bilayer, maintaining a balance required for oral bioavailability.
    

References

  • Leroux, F. R., et al. (2005). "Trifluoromethyl Ethers - Synthesis and Properties of an Unusual Substituent." Chemical Reviews, 105(3), 827–856. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid , a critical scaffold in medicinal chemistry.[1] The simultaneous presence of the ortho-fluorine and meta-trifluoromethoxy groups imparts unique lipophilicity and metabolic stability, making this motif highly valuable for modulating pKa and permeability in drug candidates.[1]

We present two validated protocols:

  • Method A (Classical Homologation): A robust, scalable route via nucleophilic substitution of the benzyl bromide.[1] Recommended for gram-to-kilogram scale-up.[1]

  • Method B (Pd-Catalyzed Arylation): A transition-metal catalyzed route utilizing the aryl bromide. Recommended when the benzyl bromide precursor is unavailable or for late-stage diversification.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic carbon.[1] The strategic choice depends on the availability of the starting material: the benzyl bromide (for nucleophilic attack) or the aryl halide (for cross-coupling).[1]

Retrosynthesis Target Target: 2-Fluoro-3-(trifluoromethoxy) phenylacetic acid Nitrile Intermediate: Phenylacetonitrile Target->Nitrile Hydrolysis Malonate Intermediate: Diethyl Arylmalonate Target->Malonate Decarboxylation BenzylBr Precursor A: Benzyl Bromide (CAS: 1159512-59-0) Nitrile->BenzylBr Cyanation (S_N2) ArylBr Precursor B: Aryl Bromide Malonate->ArylBr Pd-Catalyzed Arylation

Figure 1: Retrosynthetic disconnection strategies showing the Classical (Left) and Catalytic (Right) pathways.[1]

Method A: Classical Cyanation-Hydrolysis (Primary Route)[1]

This route is preferred for its operational simplicity and high atom economy. It utilizes 2-Fluoro-3-(trifluoromethoxy)benzyl bromide (CAS: 1159512-59-0) as the starting material.[1][2]

Reaction Scheme
  • Step 1 (Cyanation): Ar-CH₂Br + NaCN → Ar-CH₂CN + NaBr[1]

  • Step 2 (Hydrolysis): Ar-CH₂CN + H₂O/H⁺ → Ar-CH₂COOH + NH₄⁺[1]

Step 1: Synthesis of the Nitrile Intermediate

Safety Note: Cyanides are potent metabolic poisons.[1] All operations must be conducted in a well-ventilated fume hood with a cyanide antidote kit available.

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)benzyl bromide (10.0 g, 36.6 mmol).

  • Solvent: Dissolve in DMSO (40 mL). The use of DMSO accelerates the SN2 reaction significantly compared to aqueous alcohols.[1]

  • Reagent Addition: Cautiously add Sodium Cyanide (NaCN) (2.15 g, 43.9 mmol, 1.2 equiv). The reaction is slightly exothermic.[1]

  • Reaction: Stir at 40 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[3] The benzyl bromide starting material should be fully consumed.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into Water (200 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) to remove residual DMSO.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude nitrile is typically sufficiently pure (>95%) for the next step. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[1]

Step 2: Acid Hydrolysis to Target Acid

Rationale: Acidic hydrolysis is preferred over basic hydrolysis to avoid potential side reactions with the fluorinated motifs, although the CF3O- group is generally robust.[1]

Protocol:

  • Setup: Dissolve the crude nitrile (from Step 1) in Glacial Acetic Acid (30 mL) and Conc. HCl (30 mL).

  • Reaction: Heat to Reflux (approx. 100-110 °C) for 6–12 hours.

    • Checkpoint: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹ in IR) or by LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice Water (150 mL). The product may precipitate as a solid.[1]

    • If solid forms: Filter, wash with cold water, and dry.[1]

    • If oil forms: Extract with Dichloromethane (DCM) (3 x 50 mL). Extract the organic layer with 1M NaOH (3 x 40 mL) to pull the acid into the aqueous phase (leaving non-acidic impurities in the DCM).[1]

    • Acidification: Acidify the combined aqueous NaOH extracts with 6M HCl to pH 1. The product will precipitate.

    • Extract the cloudy aqueous phase with EtOAc , dry (MgSO₄), and concentrate.[1]

  • Crystallization: Recrystallize from Hexane/EtOAc or Heptane to obtain white crystals.

Method B: Pd-Catalyzed Malonate Arylation (Alternative Route)[1]

Use this method if the benzyl bromide is unavailable but 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene is accessible.[1] This method avoids cyanide handling.

Protocol
  • Coupling:

    • Under Nitrogen, combine Aryl Bromide (1.0 equiv), Diethyl Malonate (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane .[1]

    • Add Catalyst: Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Heat at 100 °C for 12 hours.

  • Hydrolysis/Decarboxylation:

    • Treat the resulting diethyl arylmalonate with 6M NaOH (excess) in Ethanol/Water at reflux for 4 hours.

    • Acidify with HCl and heat at reflux for 2 hours to induce decarboxylation of the malonic acid intermediate.

  • Isolation: Standard extractive workup as described in Method A.

Analytical Characterization & Specifications

ParameterSpecificationNotes
Appearance White to Off-white Crystalline Solid
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H, COOH), 7.40–7.55 (m, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 3.75 (s, 2H, CH₂)Shifts are approximate; F-coupling will split Ar-H signals.[1][4]
¹⁹F NMR δ -58.0 (s, 3F, OCF₃), -125.0 (m, 1F, Ar-F)Distinctive OCF₃ singlet and Ar-F multiplet.[1]
MS (ESI-) [M-H]⁻ = 237.0Expected mass for C₉H₆F₄O₃ (MW: 238.14).
HPLC Purity > 98.0%Area % at 254 nm.[1]

Workflow Visualization

Workflow Start Start: 2-Fluoro-3-(trifluoromethoxy) benzyl bromide Step1 Step 1: Cyanation (NaCN, DMSO, 40°C) Start->Step1 Workup1 Workup: Extract (EtOAc/H2O) Concentrate Step1->Workup1 Intermed Intermediate: Aryl Acetonitrile Workup1->Intermed Step2 Step 2: Hydrolysis (HCl, AcOH, Reflux) Intermed->Step2 Purification Purification: Acid/Base Extraction Recrystallization Step2->Purification Final Final Product: 2-Fluoro-3-(trifluoromethoxy) phenylacetic acid Purification->Final

Figure 2: Step-by-step experimental workflow for the Classical Cyanation-Hydrolysis route.

References

  • Fluorochem. 2-Fluoro-3-(trifluoromethoxy)benzyl bromide Product Page. (Accessed 2023). Link

  • Sigma-Aldrich. 2-Fluoro-3-(trifluoromethoxy)benzyl bromide. (Accessed 2023). Link

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives. (Describes general Pd-catalyzed arylation strategies for phenylacetic acids). Link

  • Chem-Impex. 3-(Trifluoromethoxy)phenylacetic acid. (Reference for analogous compound properties). Link

  • National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[1][5][6] Link

Sources

Esterification conditions for 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Esterification Strategies for 2-Fluoro-3-(trifluoromethoxy)phenylacetic Acid

Introduction & Chemical Profile

2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS: 194943-83-4) is a specialized fluorinated building block used frequently in the synthesis of lipophilic drug candidates. The simultaneous presence of the ortho-fluorine and the meta-trifluoromethoxy (


) group imparts unique physicochemical properties:
  • Lipophilicity: The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    1.04), significantly altering the LogP of the final ester compared to a methoxy analogue.[1]
  • Metabolic Stability: The C-F bonds block metabolic oxidation at the 2- and 3-positions.

  • Electronic Environment: Both substituents are electron-withdrawing. The 2-fluoro group exerts a strong inductive effect (

    
    ), while the 
    
    
    
    group acts as a "super-halogen," further deactivating the ring.

Implications for Esterification: Unlike simple phenylacetic acids, the electron-deficient nature of the aromatic ring in this molecule slightly increases the acidity of the carboxylic acid (estimated


 vs. 4.3 for phenylacetic acid). While the acetic acid side chain (

) separates the carboxyl group from the steric bulk of the ortho-fluorine, the electronic withdrawal makes the carbonyl carbon highly electrophilic, generally accelerating nucleophilic attack once activated.

Decision Matrix: Selecting the Right Protocol

Choose the esterification method based on your scale, the alcohol partner, and downstream requirements.

EsterificationDecision Start Start: Select Alcohol Partner AlcoholType Is the Alcohol Simple (MeOH, EtOH) or Complex? Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Simple Complex Complex / Sterically Hindered (t-BuOH, Functionalized) AlcoholType->Complex Complex Scale Reaction Scale? Simple->Scale AcidSens Is Alcohol Acid Sensitive? Complex->AcidSens Large Large (>10g) Scale->Large Small Small (<1g) / Screening Scale->Small No No AcidSens->No Yes Yes AcidSens->Yes MethodA Protocol A: Thionyl Chloride/Alcohol (In-situ Acid Chloride) Large->MethodA Small->MethodA MethodB Protocol B: Oxalyl Chloride Activation MethodC Protocol C: Base-Promoted Alkylation (Alkyl Halide) No->MethodB Yes->MethodC

Figure 1: Strategic decision tree for esterification methodology.

Detailed Protocols

Protocol A: High-Throughput Methyl/Ethyl Ester Synthesis (In-Situ Activation)

Best for: Simple esters (Methyl, Ethyl), Scale-up, Cost-efficiency.

Mechanism: Thionyl chloride (


) reacts with the alcohol to generate anhydrous 

and the alkyl sulfite, driving the Fischer esterification, or converts the acid to the acid chloride in situ.

Reagents:

  • Substrate: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.5 M concentration relative to substrate)

  • Activator: Thionyl Chloride (2.0 equiv)

Procedure:

  • Setup: Charge a round-bottom flask with anhydrous Methanol (or Ethanol) and cool to

    
     using an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    ) over 15 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ). Use a fume hood.
  • Addition: Add solid 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid in one portion.

  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 3–4 hours.
    
    • Note: For ethyl esters, mild heating (

      
      ) may accelerate conversion.
      
  • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] The acid spot should disappear.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated

    
     (to remove trace acid/HCl), then Brine. Dry over 
    
    
    
    and concentrate.

Expected Yield: >95%

Protocol B: Sterically Demanding Ester Synthesis (Acid Chloride Route)

Best for: Secondary/Tertiary alcohols, Phenols, or valuable alcohol partners.

Mechanism: Conversion to the discrete acid chloride avoids the equilibrium limitations of Fischer esterification.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Alcohol Partner: 1.1 equiv

Procedure:

  • Acyl Chloride Formation:

    • Dissolve the phenylacetic acid derivative in anhydrous DCM (

      
      ).
      
    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Stir at Room Temp for 2 hours.

    • Critical Step: Evaporate solvent and excess oxalyl chloride to dryness (use a cold trap). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Esterification:

    • Cool the acid chloride solution to

      
      .
      
    • Add the Alcohol partner and Triethylamine sequentially.

    • Allow to warm to RT and stir for 4–12 hours.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with

    
     (to remove amine), then 
    
    
    
    .
Protocol C: Base-Promoted Alkylation

Best for: Methyl esters (using MeI), Benzyl esters, or when avoiding acidic conditions is critical.

Reagents:

  • Substrate: 1.0 equiv

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF or Acetone (0.2 M)

Procedure:

  • Dissolve the acid in DMF.

  • Add

    
     and stir for 15 minutes to generate the carboxylate anion.
    
  • Add the Alkyl Halide dropwise.

  • Stir at RT (for MeI) or

    
     (for less reactive halides) for 4–6 hours.
    
  • Workup: Pour into ice water. Extract with

    
     or EtOAc. The DMF stays in the aqueous phase.
    

Analytical Quality Control

The presence of fluorine and trifluoromethoxy groups allows for precise reaction monitoring using


 NMR, which is often superior to TLC for this compound.
Analytical MethodCharacteristic FeatureNote

NMR
Signal A (

):
~ -110 to -120 ppm (multiplet) Signal B (

):
~ -57 to -59 ppm (singlet)
The shift in the Ar-F signal is subtle upon esterification, but the purity profile is easily assessed.

NMR

-Protons:

3.6–3.8 ppm (singlet)
Look for the shift of the

singlet. In the acid, it is downfield; in the ester, it shifts upfield slightly.
HPLC Retention time shiftThe ester will be significantly less polar (longer retention time on C18) than the free acid.

Troubleshooting & Safety

Issue: Low Yield in Fischer Esterification

  • Cause: Water accumulation in the reaction.

  • Solution: Add molecular sieves (3Å) to the reaction mixture or switch to Protocol A (Thionyl Chloride consumes water).

Issue: Decomposition of


 
  • Risk: The trifluoromethoxy group is generally stable, but avoid using sodium metal or extremely strong reducing agents (e.g.,

    
     at reflux) on the ester later, as defluorination can occur.
    
  • Validation: Check

    
     NMR.[2][3][4] Appearance of a fluoride ion peak (~ -120 ppm, distinct from Ar-F) indicates degradation.
    

Safety Note: This substrate contains a benzylic-like acidic proton. While not highly explosive, phenylacetic acids can undergo decarboxylation at very high temperatures (


). Maintain process temperatures below 

.

References

  • Sigma-Aldrich. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid Product Specification. (Note: Analogous reactivity profile). Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Detailed stability data on

    
    ). Link
    
  • BenchChem. Trifluoromethyl Group Stability in Synthesis. (Application to fluorinated group stability).[2][3][5][6] Link

  • Master Organic Chemistry. Fischer Esterification Mechanism and Protocols.Link

  • ChemicalBook. 2-Fluorophenylacetic acid Properties and Reactions.Link

Sources

Microwave-assisted synthesis involving 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Microwave-Assisted Synthesis Featuring 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the chemical modification of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. This versatile fluorinated building block is of significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by its substituents, making it a valuable scaffold for the development of novel therapeutic agents.

Here, we move beyond simple procedural lists to explore the fundamental principles of microwave chemistry, explain the causal relationships behind experimental design, and provide detailed, field-tested protocols for key transformations. Our focus is on empowering researchers to harness the full potential of MAOS for accelerated, efficient, and scalable synthesis.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

For decades, the Bunsen burner and oil bath were the chemist's primary tools for heating reactions. This conventional approach relies on conduction and convection, where the vessel is heated from the outside in, a process that is often slow and inefficient, leading to thermal gradients and the formation of unwanted byproducts.[1]

Microwave-assisted synthesis represents a fundamental departure. It utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[1] This direct, "in-core" heating mechanism provides remarkable advantages, including dramatic rate accelerations, higher yields, and improved product purity.[2][3]

The Mechanism of Microwave Heating

Microwave energy interacts with molecules in a sample primarily through two mechanisms: dipolar polarization and ionic conduction.[4][5]

  • Dipolar Polarization: Polar molecules, like water or ethanol, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which in turn generates heat.[6]

  • Ionic Conduction: In samples containing ions (e.g., salts or ionic liquids), the oscillating electric field causes the ions to migrate back and forth. Collisions with surrounding molecules and resistance to this flow result in the generation of heat (Joule heating).[6]

The energy of a microwave photon is too low to break chemical bonds, meaning the interaction is purely a kinetic, thermal effect.[5]

G cluster_0 Microwave Cavity cluster_1 Reaction Vessel cluster_2 Heating Mechanism Microwave Source Microwave Source Oscillating E-Field Oscillating E-Field Microwave Source->Oscillating E-Field Generates Polar Molecules Polar Molecules Oscillating E-Field->Polar Molecules Causes Rotation Ions Ions Oscillating E-Field->Ions Causes Migration Friction Friction Polar Molecules->Friction Resistance Resistance Ions->Resistance Heat Heat Friction->Heat Resistance->Heat

Caption: Core mechanisms of microwave heating in a chemical reaction.

Quantitative Comparison: MAOS vs. Conventional Reflux

The practical benefits of MAOS are most evident when directly compared to traditional methods.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Rationale for Advantage
Heating Method Conduction/Convection (Outside-In)Direct Energy-Molecule Coupling (In-Core)Uniform and rapid heating of the entire reaction bulk.[2][6]
Reaction Time Hours to DaysMinutes to HoursReaching and exceeding solvent boiling points in sealed vessels dramatically accelerates reaction kinetics.[7]
Thermal Gradient High (Vessel wall is hottest)Low (Uniform heating)Minimizes decomposition of thermally sensitive reagents and reduces byproduct formation.
Yield Often Moderate to GoodTypically Good to ExcellentCleaner reaction profiles and shorter reaction times often lead to higher isolated yields.[8]
Energy Efficiency LowHighEnergy is focused directly on the reaction mixture, not on heating the vessel and surrounding air.
Process Control Manual, less preciseAutomated, highly preciseModern reactors offer precise control over temperature, pressure, and power delivery.[2]

Substrate Profile: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

This substituted phenylacetic acid is a valuable building block for several reasons. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, most notably amide and ester formation. The fluorine and trifluoromethoxy groups are prized in medicinal chemistry for their ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.

PropertyValueSource
CAS Number 194943-83-4[9]
Molecular Formula C₉H₆F₄O₂[9]
Molecular Weight 222.14 g/mol [9]
Melting Point 113-116 °C[9]
Appearance White to off-white solid
Hazard Codes H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)[9]

Application & Protocols: Derivatization of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Application I: Rapid Microwave-Assisted Amide Bond Formation

The formation of an amide bond is one of the most important reactions in pharmaceutical and chemical industries.[10] Microwave irradiation dramatically accelerates this transformation, often without the need for extensive purification.[11][12] This protocol describes a direct amidation approach.

Causality Behind Experimental Choices:

  • Solvent-Free: Many direct amidations can be run neat (solvent-free) under microwave conditions.[10][12] This aligns with green chemistry principles by reducing waste and simplifies workup. The high temperatures achievable in the microwave facilitate the direct condensation by driving off the water byproduct.

  • Catalyst: While some direct amidations require catalysts, many simple pairings of carboxylic acids and primary amines can proceed thermally at the elevated temperatures provided by microwave heating.[10] For more challenging couplings, a coupling agent would be introduced.

  • Sealed Vessel: Using a sealed, pressure-rated vessel allows the reaction temperature to safely exceed the atmospheric boiling point of the reactants, leading to significant rate enhancement.[13]

  • Reagent Preparation:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (222 mg, 1.0 mmol, 1.0 equiv).

    • Add benzylamine (118 mg, 1.1 mmol, 1.1 equiv). Note: A slight excess of the amine can help drive the reaction to completion.

  • Microwave Reactor Setup:

    • Securely cap the vial.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 160 °C (Ramp time: 2 minutes)

      • Hold Time: 15 minutes

      • Power: Dynamic (Power will modulate to maintain target temperature)

      • Stirring: High

  • Reaction Execution & Workup:

    • Initiate the microwave program. Monitor the reaction temperature and pressure throughout the run.

    • After completion, allow the vessel to cool to below 50 °C before carefully opening.

    • Dilute the crude reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography if necessary.

G A 1. Add Reagents (Acid + Amine) to Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Program MW Parameters (Temp, Time, Power) B->C D 4. Run Reaction (Monitor T & P) C->D E 5. Cool to <50°C D->E F 6. Quench & Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I Characterize (NMR, MS, IR) H->I

Caption: General workflow for microwave-assisted amide synthesis.

Application II: Accelerated Fischer Esterification

The classic Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously slow under conventional reflux.[3] Microwave irradiation transforms this into a rapid and highly efficient process.[8][14]

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Polar Solvent: Ethanol serves as both a reagent and a polar solvent that absorbs microwave energy efficiently, ensuring rapid heating.

  • Temperature Control: While higher temperatures accelerate the reaction, excessive heat can lead to dehydration of the alcohol or other side reactions. A temperature just above the solvent's boiling point is optimal.[8]

  • Reagent Preparation:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (222 mg, 1.0 mmol, 1.0 equiv).

    • Add anhydrous ethanol (5 mL).

    • Carefully add concentrated sulfuric acid (2 drops, ~20 mg, catalytic).

  • Microwave Reactor Setup:

    • Securely cap the vial.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 100 °C (Ethanol b.p. is 78 °C)

      • Hold Time: 5 minutes

      • Power: 100 W (fixed or dynamic)

      • Stirring: High

  • Reaction Execution & Workup:

    • Initiate the microwave program.

    • After cooling, carefully uncap the vial and pour the contents into a separatory funnel containing 20 mL of cold water.

    • Extract the product with diethyl ether (2 x 20 mL).

    • Combine the organic extracts and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The resulting ester is often of high purity. If needed, it can be purified via vacuum distillation or flash chromatography.

G RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)2]+ RCOOH->Protonated_Acid + H+ H_plus H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Water_loss Loss of H2O Tetrahedral_Intermediate->Water_loss - H+ Protonated_Ester Protonated Ester Water_loss->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Advanced Applications & Considerations

Beyond amidation and esterification, the 2-fluoro-3-(trifluoromethoxy)phenyl scaffold can participate in other microwave-promoted reactions.

  • Decarboxylation: Phenylacetic acids can undergo oxidative decarboxylation to form benzaldehydes or ketones.[15][16] While often an unwanted side reaction at very high temperatures, specific microwave conditions with appropriate oxidants could be developed to favor this transformation.

  • Suzuki Cross-Coupling: While the parent acid cannot directly participate, conversion of the acid to an aryl halide (e.g., via a Curtius rearrangement followed by Sandmeyer reaction) would yield a substrate primed for powerful C-C bond formation via microwave-assisted Suzuki coupling, a cornerstone of modern drug discovery.[17][18][19]

Mandatory Safety Protocols for Microwave Chemistry

Microwave reactors are powerful instruments that operate at high temperatures and pressures. Adherence to strict safety protocols is non-negotiable.[20]

  • Use Dedicated Equipment: NEVER use a domestic microwave oven for chemical synthesis.[20][21] Laboratory-grade reactors have reinforced cavities, accurate sensors, and pressure-release mechanisms that are essential for safety.

  • Vessel Integrity: Only use pressure-rated glass vials and caps specified by the instrument manufacturer.[13] Inspect vials for cracks or chips before every use.

  • Pressure and Temperature Monitoring: Never exceed the maximum pressure rating of the vessel. Program reactions with temperature control, not just power, to avoid thermal runaway, especially with exothermic reactions.[20]

  • Solvent Choice: Do not heat highly flammable, low-boiling-point solvents (like diethyl ether or pentane) in a sealed vessel. Be aware of the potential for superheating of liquids.[22]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vessels, use thermal gloves and handle them behind a safety shield.[23][24]

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., <50 °C) before removing it from the reactor and attempting to open it.[13] Opening a superheated, pressurized vial can result in violent boiling and ejection of hot contents.

G Start Planning a Microwave Reaction Check_Reactor Is it a dedicated lab microwave reactor? Start->Check_Reactor Stop1 STOP Do Not Proceed with Domestic Oven Check_Reactor->Stop1 No Check_Vessel Is the reaction vessel rated for pressure and free of defects? Check_Reactor->Check_Vessel Yes Stop2 STOP Use a new, certified vial Check_Vessel->Stop2 No Check_Reaction Is the reaction known to be highly exothermic? Check_Vessel->Check_Reaction Yes Scale_Down Proceed with Caution: Start with small scale, use temperature control Check_Reaction->Scale_Down Yes Proceed Proceed with Standard Safety Protocols (PPE, Cooling, etc.) Check_Reaction->Proceed No Scale_Down->Proceed

Caption: A safety decision tree for microwave synthesis experiments.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Grewal, R. et al. (2010). Microwave Chemistry: General Features and Applications. ResearchGate. [Link]

  • Wang, Z. et al. (2007). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. PMC. [Link]

  • Dudley, G. B. et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. RSC Publishing. [Link]

  • Loupy, A. et al. (1993). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry. [Link]

  • Chighine, A. et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

  • Sharma, P. & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Polshettiwar, V. & Varma, R. S. (2002). Microwave-Induced Esterification Using Heterogeneous Acid Catalyst in a Low Dielectric Constant Medium. The Journal of Organic Chemistry. [Link]

  • Lukasik, N. & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Bentham Science. [Link]

  • Lukasik, N. & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A Review of Amide Bond Formation in Microwave Organic Synthesis. [Link]

  • Corrêa, A. G. et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • Roy, K. (2021). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. [Link]

  • International Journal of Engineering Research & Technology. (2014). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. [Link]

  • Zhang, W. et al. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]

  • Ramirez, A. (2017). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • University of Nottingham. (2012). Safe use of microwave ovens in laboratories. [Link]

  • ResearchGate. (2012). The Suzuki Coupling of Aryl Chlorides under Microwave Heating. [Link]

  • University of Bristol. INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. [Link]

  • Baxendale, I. R. et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. The Baxendale Group. [Link]

  • Dembinski, R. et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. [Link]

  • Bentham Science. (2021). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

  • Kappe, C. O., Dallinger, D. & Murphree, S. S. (2009). Microwave Assisted Organic Synthesis. Wiley-VCH. [Link]

  • Cravotto, G. & Calcio Gaudino, E. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • SciSpace. (2012). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]

  • ResearchGate. (2021). (PDF) Microwave assisted organic syntheses (MAOS): The green synthetic method. [Link]

  • Kappe, C. O. & Van der Eycken, E. (2010). Microwave-Assisted Multicomponent Reactions for the Synthesis of Heterocycles. Organic Syntheses. [Link]

  • ResearchGate. (2020). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. [Link]

  • Annasaheb Awate College. (2021). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. [Link]

  • Miles, W. H. et al. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. [Link]

  • University of Liverpool Repository. (2020). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids to Access Ketones, Aldehydes and Peroxides. [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

  • MDPI. (2020). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • ResearchGate. (2012). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. [Link]

  • American Chemical Society. (2013). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this critical pharmaceutical intermediate. The purity of this compound is paramount as it directly impacts the quality, efficacy, and safety of the subsequent active pharmaceutical ingredients (APIs).[1][2] The presence of the trifluoromethoxy group can influence the compound's properties, making purification a nuanced process.[3][4] This guide provides in-depth, field-proven insights to help you achieve the desired purity for your research and development needs.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Impurity Identification and Removal

Q1: My NMR/LC-MS analysis indicates the presence of unreacted starting materials. How can I effectively remove them?

A1: The presence of starting materials is a common issue. The optimal removal strategy depends on the nature of the unreacted precursors.

  • If the starting material is neutral or basic: A simple acid-base liquid-liquid extraction is highly effective.[5] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous basic solution, such as 1M sodium bicarbonate or 1M sodium hydroxide. Your acidic product, 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral or basic impurities will remain in the organic layer, which can then be discarded. Subsequently, acidify the aqueous layer with an acid like 1M HCl to precipitate your purified product, which can then be collected by filtration.

  • If the starting material is also an acid: An acid-base extraction will not be effective. In this scenario, flash column chromatography is the recommended method.[6][7] The difference in polarity between your product and the acidic starting material can be exploited for separation on a silica gel column.

Q2: I've identified a non-polar impurity in my product. What is the most efficient way to remove it?

A2: Non-polar impurities, such as grease or by-products from certain reaction conditions, can often be removed by recrystallization or by using a selective solvent wash.

  • Recrystallization: Choose a solvent system where your desired product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the non-polar impurity remains soluble. A common choice for phenylacetic acids is a toluene/hexanes solvent system.[8] Dissolve the crude product in a minimal amount of hot toluene and then slowly add hexanes until the solution becomes slightly cloudy. Upon cooling, your purified product should crystallize out, leaving the non-polar impurity in the mother liquor.

  • Solvent Wash (Trituration): If the impurity is highly non-polar, you can wash the crude solid product with a non-polar solvent like hexanes or heptane. Your more polar product will have limited solubility and remain as a solid, while the non-polar impurity will be washed away.

Q3: My product is contaminated with a more polar, acidic impurity. How can I purify it?

A3: Separating two acidic compounds of differing polarity is a classic purification challenge.

  • Flash Column Chromatography: This is often the most effective method.[6][9] Since your product is a carboxylic acid, it is advisable to add a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase.[10] This suppresses the ionization of the carboxylic acid groups, leading to sharper peaks and better separation on the silica gel. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will likely be necessary to achieve good separation.

  • Fractional Crystallization: This technique can sometimes be effective if there is a significant difference in the solubility of the two acids in a particular solvent. This method often requires careful optimization and may involve multiple recrystallization steps.

Q4: I am observing residual solvent in my final product according to my NMR analysis. How can I remove it?

A4: Residual solvents are a common concern in pharmaceutical intermediates.[11]

  • Drying under High Vacuum: The most straightforward method is to dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Solvent Displacement by Recrystallization: Recrystallizing the product from a different solvent system can effectively remove the original trapped solvent.

  • Azeotropic Distillation: For stubborn, high-boiling point solvents, dissolving the product in a lower-boiling point solvent (in which the impurity is also soluble) and then removing the solvent under vacuum can sometimes help to co-evaporate the residual solvent. This may need to be repeated.

Purification Technique Troubleshooting

Q5: My recrystallization attempt is failing. The product either "oils out" or the recovery is very low. What should I do?

A5: Recrystallization failures are often due to an inappropriate solvent choice or cooling rate.

  • "Oiling Out": This happens when the solution becomes supersaturated at a temperature above the melting point of your product. To remedy this, try using a larger volume of solvent, a solvent system with a lower boiling point, or a slower cooling rate to allow for proper crystal lattice formation. Seeding the solution with a small crystal of pure product can also induce crystallization.

  • Low Recovery: This typically means your product has significant solubility in the solvent even at low temperatures. You can try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). Alternatively, you may need to find a different solvent or solvent system where your product is less soluble at cold temperatures. Adding an anti-solvent (a solvent in which your product is insoluble but is miscible with the crystallization solvent) can also help to increase the yield.[8]

Q6: During column chromatography, my compound is streaking or showing poor separation from impurities. How can I optimize this?

A6: Streaking of acidic compounds on silica gel is a common problem due to strong interactions with the stationary phase.

  • Acidify the Mobile Phase: As mentioned in A3, adding a small amount of a volatile acid like acetic or formic acid to your eluent can significantly improve peak shape and resolution for carboxylic acids.[10]

  • Optimize Solvent Polarity: If separation is poor, the polarity of your mobile phase may not be optimal. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Also, dissolve your sample in a minimal amount of solvent and load it onto the column in a concentrated band. Solid loading, where the crude product is pre-adsorbed onto a small amount of silica gel, can also lead to better separation.[9]

Q7: My liquid-liquid extraction is forming a persistent emulsion. How can I resolve this?

A7: Emulsions are common in extractions, especially when dealing with complex mixtures.[12][13]

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.

  • Patience: Allowing the separatory funnel to stand for an extended period can allow the layers to separate on their own.

Frequently Asked Questions (FAQs)

FAQ1: What are the recommended analytical techniques to assess the purity of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid?

The purity of pharmaceutical intermediates should be assessed using a combination of methods to ensure a comprehensive analysis.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing quantitative data on the main component and any impurities.[11] A reverse-phase column with a buffered mobile phase is a good starting point.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the compound and identifying any structurally related impurities or residual solvents.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[2]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[11]

  • Karl Fischer Titration: This method is used to accurately determine the water content.[1]

FAQ2: What are the typical storage conditions for this compound to maintain its purity?

To maintain the purity and stability of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.[15][16]

FAQ3: How does the trifluoromethoxy group affect the purification strategy for this molecule?

The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing.[3][4] This can:

  • Increase Lipophilicity: The compound will be more soluble in organic solvents compared to its non-fluorinated analogue, which may require adjustments to solvent choices for extraction and recrystallization.

  • Alter Polarity: The overall polarity of the molecule is influenced by both the carboxylic acid group and the fluorinated substituents. This unique electronic profile can be leveraged for chromatographic separations.

  • Enhance Stability: The trifluoromethoxy group is generally very stable to metabolic and chemical degradation, which is an advantage during purification as it is less likely to decompose.[3]

FAQ4: Are there any specific safety precautions I should take when handling and purifying this compound?

Yes, standard laboratory safety precautions should always be followed. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[15][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with solvents.

  • Handling: Avoid creating dust if handling the solid.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Neutral and Basic Impurities

  • Dissolution: Dissolve the crude 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material) in a separatory funnel.

  • Base Wash: Add an equal volume of 1M sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (check densities if unsure). Drain the lower organic layer, which contains the neutral and basic impurities.

  • Re-extraction (Optional): To maximize recovery, you can add a fresh portion of the organic solvent to the aqueous layer, shake, and separate again. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is approximately 1-2 (test with pH paper). The purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under high vacuum.

Protocol 2: Recrystallization from a Toluene/Hexanes Solvent System

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness. Add a drop or two of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 3: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate + 0.1% acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dry, impregnated silica to the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (e.g., to 80:20 hexanes/ethyl acetate + 0.1% acetic acid) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid.

Data and Workflow Visualizations

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Typical Starting Ratios)Notes
RecrystallizationToluene / HexanesGood for removing non-polar impurities.
Ethyl Acetate / HeptaneAnother effective system for many phenylacetic acids.
Column ChromatographyHexanes / Ethyl Acetate + 0.1% Acetic AcidA standard system for moderately polar compounds.
Dichloromethane / Methanol + 0.1% Acetic AcidFor more polar impurities that are difficult to elute.

Diagram 1: Purification Strategy Decision Tree

G start Crude Product Analysis (TLC, NMR, LC-MS) impurity_type What is the major impurity type? start->impurity_type neutral_basic Neutral or Basic Impurity impurity_type->neutral_basic Neutral/Basic acidic_less_polar Less Polar Acidic Impurity impurity_type->acidic_less_polar Acidic & Non-Polar acidic_more_polar More Polar Acidic Impurity impurity_type->acidic_more_polar Acidic & Polar extraction Liquid-Liquid Extraction (Acid-Base) neutral_basic->extraction recrystallization Recrystallization acidic_less_polar->recrystallization chromatography Column Chromatography (Acidified Mobile Phase) acidic_more_polar->chromatography end_node Pure Product extraction->end_node recrystallization->end_node chromatography->end_node

Caption: Decision tree for selecting a purification method.

Diagram 2: Liquid-Liquid Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Wash with NaHCO3 (aq) A->B D Neutral/Basic Impurities in Ethyl Acetate (Discard) C Product as Salt in NaHCO3 (aq) E Acidify with HCl C->E F Pure Product (Precipitate) E->F B->D Impurities remain in organic B->C Product moves to aqueous G column Solvent (Mobile Phase) Sample Mixture Silica Gel (Stationary Phase) Glass Wool/Sand less_polar Less Polar Impurity product Product more_polar More Polar Impurity elution_end End product->elution_end elution_start Start elution_start->product caption Separation based on polarity. Less polar compounds elute first.

Sources

Minimizing side reactions during activation of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Activating 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid presents a specific set of challenges distinct from simple benzoic acids or aliphatic acids. The presence of the electron-withdrawing 2-Fluoro and 3-Trifluoromethoxy (


)  groups significantly increases the acidity of the benzylic (

-) protons.

The Critical Failure Mode: Over-activation or the presence of strong bases triggers E1cB elimination , leading to a highly reactive phenylketene intermediate . This intermediate rapidly dimerizes to form colored byproducts (oligomers) or reacts non-selectively, drastically reducing yield.

This guide provides the protocols and mechanistic insights required to suppress this pathway.

Module 1: The Primary Threat – Ketene Formation

The Mechanism of Failure

Unlike simple phenylacetic acid, your substrate possesses strong electron-withdrawing groups (EWGs) at the ortho and meta positions. These EWGs inductively stabilize the benzylic carbanion, making the


-protons significantly more acidic (

estimated <15 in DMSO vs. ~22 for standard esters).

When you activate the carboxyl group (forming an acid chloride or mixed anhydride) in the presence of a tertiary amine (e.g., Triethylamine, DIPEA), the base deprotonates the


-position, expelling the leaving group to form a Ketene .
Visualizing the Pathway

KetenePathway Substrate 2-Fluoro-3-(OCF3) Phenylacetic Acid Activated Activated Species (Acid Chloride/Anhydride) Substrate->Activated Activation Reagent (SOCl2 / HATU) Ketene REACTIVE KETENE (Intermediate) Activated->Ketene Base (TEA/DIPEA) - HCl / - Leaving Group Product Desired Amide/Ester Activated->Product Nucleophile (Amine/Alcohol) Dimer Dimer/Oligomer (Dark Red/Brown Tar) Ketene->Dimer Self-Reaction Ketene->Product Nucleophile (Slow/Racemic)

Figure 1: The competitive pathway between productive coupling and ketene-mediated decomposition.

Module 2: Reagent Selection & Strategy

To minimize side reactions, you must decouple the activation step from the basification step .

Activation MethodRisk LevelRecommendationTechnical Notes
Thionyl Chloride (

)
High Avoid High thermal stress + HCl generation often promotes autocatalytic degradation.
Oxalyl Chloride / DMF Medium Use with Caution Must be done at

. Do not use base during acid chloride formation.
HATU / HBTU Medium Alternative Requires base (DIPEA) to function, which risks ketene formation. Use weak bases (Collidine) if necessary.
T3P (Propylphosphonic Anhydride) Low Recommended Operates under milder conditions; byproduct is water-soluble; excellent for suppressing epimerization/ketene pathways.[1]

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best for: Amide coupling where purity is paramount.

Why this works: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride. It activates the acid without generating free chloride ions and typically requires milder bases, reducing the risk of


-deprotonation [1].
  • Dissolution: Dissolve 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in anhydrous EtOAc or DMF (concentration ~0.1 M).

  • Base Addition (Controlled): Cool to

    
    . Add N-Methylmorpholine (NMM)  or Sym-Collidine  (2.5 - 3.0 equiv).
    
    • Note: Avoid TEA or DIPEA if possible. NMM is less basic (

      
       ~7.4) and less likely to deprotonate the benzylic position compared to TEA (
      
      
      
      ~10.7).
  • Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: Wash with water, sat.

    
    , and brine. The T3P byproducts are water-soluble and wash away easily.[1][2][3]
    
Protocol B: Acid Chloride via Vilsmeier-Haack Conditions

Best for: Large scale or when T3P is unavailable.

Why this works: Using catalytic DMF with Oxalyl Chloride allows activation at


 via the Vilsmeier reagent, avoiding the thermal stress of refluxing 

[2].
  • Setup: Dissolve the acid (1.0 equiv) in anhydrous DCM (

    
    ) under 
    
    
    
    .
  • Catalyst: Add catalytic DMF (1-2 drops per gram of substrate).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    ) will occur.
    
  • Completion: Stir at

    
     for 1 hour, then RT for 1 hour.
    
  • Evaporation (CRITICAL): Evaporate solvent and excess oxalyl chloride under reduced pressure without heating (keep bath

    
    ).
    
  • Coupling: Re-dissolve the crude acid chloride in DCM. Add this solution slowly to a pre-cooled mixture of your amine/alcohol and base.

    • Crucial: The base must be with the nucleophile, not the acid chloride, to minimize the lifetime of the activated species in the presence of base.

Troubleshooting & FAQ

Q1: My reaction mixture turned dark red/brown immediately after adding base. What happened?

A: You likely formed the phenylketene oligomer .

  • Cause: The base (likely TEA or DIPEA) deprotonated the activated acid before the nucleophile could attack.

  • Fix: Switch to a weaker base (N-Methylmorpholine or Pyridine). Ensure the nucleophile is present before the activating agent is added (if using T3P/HATU), or add the acid chloride to the amine/base mixture slowly.

Q2: I see a byproduct with Mass = [Target Dimer - H2O].

A: This is the anhydride or ketene dimer .

  • Cause: Incomplete reaction with the amine and self-reaction of the activated acid.

  • Fix: Increase the equivalents of the amine nucleophile. Ensure strictly anhydrous solvents to prevent hydrolysis back to the acid, which then reacts with the activated species to form the anhydride.

Q3: Can I use EDC/NHS chemistry?

A: Yes, but it is often slower.

  • Note: If using carbodiimides (EDC/DCC), the O-acylisourea intermediate is also prone to ketene formation. If you observe low yields, switch to Protocol A (T3P).

Q4: Does the trifluoromethoxy group affect solubility?

A: Yes. The


 group is highly lipophilic.
  • Impact: The starting material may be poorly soluble in pure DCM. Co-solvents like THF or DMF are recommended. However, avoid DMF if using the Acid Chloride method (Protocol B) for anything other than catalysis, as it can react with the acid chloride at high concentrations.

Decision Tree: Optimizing Your Workflow

DecisionTree Start Start: Activation of 2-Fluoro-3-(OCF3)phenylacetic acid Scale What is your scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large T3P_Route Use Protocol A (T3P) Base: NMM or Collidine Small->T3P_Route Oxalyl_Route Use Protocol B (Oxalyl Cl) Temp: < 0°C Large->Oxalyl_Route CheckColor Is the reaction turning dark red/brown? T3P_Route->CheckColor Oxalyl_Route->CheckColor Stop STOP: Switch base to Pyridine/NMM CheckColor->Stop Yes: Ketene Formation

Figure 2: Decision logic for selecting the appropriate activation protocol.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[4] [Link]

  • Vilsmeier, A., & Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6] Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[6] [Link]

  • Common Organic Chemistry. (n.d.). Amide Coupling using T3P (Propylphosphonic Anhydride).[1][2][7] [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Fluoro-3-(trifluoromethoxy)phenylacetic Acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory approval, and understanding its biological activity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. While a public crystal structure for this specific compound is not available, this document serves as a practical guide to the experimental methodologies and expected data from a suite of powerful analytical techniques. We will explore how each method contributes unique and complementary information to build a comprehensive and validated structural picture.

The primary focus will be on Single-Crystal X-ray Diffraction (SCXRD), the "gold standard" for absolute structure determination, and its comparison with Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

A foundational understanding of the molecule's basic properties is crucial before embarking on structural analysis.

PropertyValueSource
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Melting Point 113-116 °C
CAS Number 194943-83-4
Appearance Solid-
SMILES O=C(O)Cc1cccc(c1F)C(F)(F)F
InChI Key IZXLNEHPKQVCAE-UHFFFAOYSA-N

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the packing of molecules in the crystal lattice.[2] For a novel pharmaceutical compound, this level of detail is invaluable for understanding its physical properties and potential interactions with biological targets.

Experimental Protocol for SCXRD
  • Crystal Growth (The Critical Step):

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to obtain a well-ordered, single crystal of sufficient size (ideally 0.1-0.5 mm).[1]

    • Procedure:

      • Dissolve a small amount of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/heptane).

      • Employ slow evaporation of the solvent in a loosely covered vial to allow for gradual crystal formation.

      • Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent will induce crystallization.

      • Another method is slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer and cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Procedure:

      • Select a suitable single crystal under a microscope.

      • Mount the crystal on a loop or glass fiber.

      • Place the mounted crystal on the diffractometer.

      • A beam of monochromatic X-rays is directed at the crystal.

      • The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.[1]

  • Structure Solution and Refinement:

    • Rationale: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

    • Procedure:

      • The diffraction data is processed to determine the unit cell dimensions and space group.

      • An initial structural model is generated using direct methods or Patterson methods.

      • The model is refined by least-squares methods to best fit the experimental data.

Expected Data from SCXRD
  • Precise 3D Atomic Coordinates: The exact (x, y, z) position of every non-hydrogen atom in the molecule.

  • Bond Lengths and Angles: Highly accurate measurements of all covalent bonds and the angles between them.

  • Conformation: The exact spatial arrangement of the atoms, including the torsion angles of the rotatable bonds.

  • Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry (if chiral).

  • Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Data Output CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement AtomicCoordinates Atomic Coordinates Refinement->AtomicCoordinates BondParameters Bond Lengths & Angles Refinement->BondParameters Packing Crystal Packing Information Refinement->Packing

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Alternative and Complementary Techniques

While SCXRD provides the ultimate structural proof, other techniques are often more accessible and provide crucial, complementary information.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystallographic structure of a bulk powder sample.[3] It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing materials that do not form single crystals of sufficient size for SCXRD.[4]

Experimental Protocol for PXRD
  • Sample Preparation:

    • Rationale: The sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.

    • Procedure:

      • Grind the crystalline sample of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid to a fine powder.

      • Pack the powder into a sample holder, ensuring a flat surface.

  • Data Collection:

    • Rationale: A beam of X-rays is scanned over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.

    • Procedure:

      • Place the sample holder in the diffractometer.

      • The instrument directs an X-ray beam onto the sample.

      • The detector rotates around the sample to collect the diffracted X-rays at various angles.

  • Data Analysis:

    • Rationale: The resulting diffractogram is a plot of intensity versus 2θ. The positions and intensities of the peaks are characteristic of the crystalline phase.

    • Procedure:

      • The positions of the diffraction peaks are used to calculate the d-spacings (interplanar distances) using Bragg's Law.

      • The resulting pattern is a fingerprint of the crystalline solid and can be compared to databases or theoretically calculated patterns.

Expected Data from PXRD
  • Diffractogram: A plot of diffracted X-ray intensity versus the diffraction angle (2θ).

  • Phase Identification: The pattern can confirm if the bulk material is the same crystalline phase as a known standard.

  • Crystallinity: The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.[4]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.[3]

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Data Output Grinding Grind to Fine Powder Packing Pack into Holder Grinding->Packing DataCollection Scan with X-rays over 2θ range Packing->DataCollection Analysis Plot Intensity vs. 2θ DataCollection->Analysis Diffractogram Diffractogram Analysis->Diffractogram PhaseInfo Phase & Crystallinity Information Analysis->PhaseInfo

Caption: Workflow for Powder X-ray Diffraction (PXRD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol for NMR
  • Sample Preparation:

    • Rationale: The sample must be dissolved in a deuterated solvent to avoid a large solvent signal in the ¹H NMR spectrum.

    • Procedure:

      • Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy at frequencies characteristic of their chemical environment.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Two-dimensional experiments like COSY and HMBC can be performed to establish connectivity.

  • Data Analysis:

    • Rationale: The resulting spectra are analyzed for chemical shifts, integration (for ¹H), and coupling patterns to deduce the molecular structure.

    • Procedure:

      • Process the raw data (Fourier transform, phasing, baseline correction).

      • Assign the signals to the corresponding atoms in the molecule.

Expected Data from NMR
  • ¹H NMR:

    • A singlet for the carboxylic acid proton (~10-13 ppm).

    • A singlet for the methylene (-CH₂-) protons (~3.7 ppm).

    • Three signals in the aromatic region (~7.2-7.6 ppm), showing complex coupling patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR:

    • A signal for the carboxylic carbon (~175 ppm).

    • Signals for the aromatic carbons, showing splitting due to coupling with fluorine (¹JCF, ²JCF, etc.). The carbon attached to the -CF₃ group will appear as a quartet.

    • A signal for the methylene carbon (~40 ppm).

  • ¹⁹F NMR:

    • A singlet for the -OCF₃ group.

    • A singlet for the fluorine atom on the aromatic ring. The chemical shifts will be characteristic of their electronic environments.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Data Output Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H, 13C, 19F Spectra Transfer->Acquire Process Process Data Acquire->Process Spectra NMR Spectra Process->Spectra StructuralInfo Chemical Shifts, Coupling, Connectivity Process->StructuralInfo

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure.[7]

Experimental Protocol for MS
  • Sample Introduction and Ionization:

    • Rationale: The sample must be introduced into the mass spectrometer and ionized.

    • Procedure:

      • Dissolve a small amount of the sample in a suitable solvent.

      • Introduce the sample into the ion source (e.g., electrospray ionization - ESI).

  • Mass Analysis:

    • Rationale: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Procedure:

      • The generated ions are accelerated into the mass analyzer.

      • The analyzer separates the ions, and a detector records their abundance.

  • Fragmentation (MS/MS):

    • Rationale: To gain more structural information, the molecular ion can be selected and fragmented, and the m/z of the fragments analyzed.

    • Procedure:

      • The molecular ion is isolated.

      • It is fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).

      • The fragment ions are analyzed.

Expected Data from MS
  • Molecular Ion Peak: A peak corresponding to the mass of the intact molecule ([M-H]⁻ at m/z 221.02 in negative ion mode or [M+H]⁺ at m/z 223.04 in positive ion mode).

  • Fragmentation Pattern:

    • Loss of CO₂ (44 Da) from the carboxylic acid.

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the C-C bond between the methylene group and the aromatic ring.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Data Output Introduction Sample Introduction Ionization Ionization (e.g., ESI) Introduction->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Fragmentation Fragmentation (MS/MS) MassAnalysis->Fragmentation MassSpectrum Mass Spectrum Fragmentation->MassSpectrum StructuralClues Molecular Weight & Fragmentation Pattern Fragmentation->StructuralClues

Caption: Workflow for Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol for FTIR
  • Sample Preparation:

    • Rationale: The sample can be analyzed as a solid or in solution.

    • Procedure (for solid):

      • Mix a small amount of the sample with dry potassium bromide (KBr).

      • Press the mixture into a thin, transparent pellet.

      • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Rationale: An IR beam is passed through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

    • Procedure:

      • Place the sample in the spectrometer.

      • Acquire the spectrum.

Expected Data from FTIR
  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H group involved in hydrogen bonding.[9][10]

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ for the carbonyl of the carboxylic acid.[9][10]

  • C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[8]

  • C-F Stretches: Strong absorptions in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Data Output Preparation Prepare Sample (e.g., KBr pellet or ATR) Acquire Acquire IR Spectrum Preparation->Acquire Analyze Identify Absorption Bands Acquire->Analyze IRSpectrum IR Spectrum Analyze->IRSpectrum FunctionalGroups Functional Group Information Analyze->FunctionalGroups

Caption: Workflow for Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Summary of Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[11]Crystalline phase, purity, polymorph identification.[3]Atomic connectivity, chemical environment of atoms in solution.[5]Molecular weight, elemental formula, structural fragments.[7]Presence of functional groups.[8]
Sample Requirements High-quality single crystal (0.1-0.5 mm).[1]Homogeneous powder (~10-20 mg).[4]Soluble sample (1-10 mg) in deuterated solvent.Small amount (µg-ng), soluble or volatile.Small amount, solid or liquid.
Destructive? NoNoNoYesNo
Key Advantage Unambiguous and definitive structural proof.[12]Rapid analysis of bulk material, good for quality control.Provides detailed structural information in solution.High sensitivity, accurate mass measurement.Fast, easy identification of functional groups.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Does not provide atomic coordinates or connectivity.[4]Does not give information on crystal packing or absolute 3D structure in the solid state.Does not provide stereochemical information or connectivity.Provides limited information on the overall molecular structure.

Synthesizing the Data: A Holistic Approach

The true power of these techniques lies in their combined application. The structural elucidation of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid would follow a logical progression, with each technique validating the information provided by the others.

Sources

Melting Point Determination Guide: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid CAS: 886498-61-9 Application: Fluorinated building block for medicinal chemistry (metabolic stability enhancement).

This guide provides a technical framework for the precise melting point (MP) determination of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid. Unlike simple reagents, this compound features a competitive structural duality: the lattice-stabilizing ortho-fluorine and the lattice-disrupting meta-trifluoromethoxy (-OCF₃) group. Consequently, establishing an accurate MP is not merely a purity check but a critical characterization of its solid-state polymorphism and crystalline integrity.

This document compares analytical methodologies (Automated Capillary vs. DSC) and benchmarks the compound against structural analogs to provide a self-validating quality control protocol.

Part 1: The Compound & Solid-State Significance[1]

Structural Property Relationships (SPR)

To accurately determine the melting point, one must understand the thermal behavior expected of the molecule. The melting point of this compound is governed by two opposing forces:

  • The Ortho-Fluoro Effect (Stabilizing): The fluorine atom at the C2 position typically enhances crystal packing density through weak C–F···H–C interactions and dipole alignment, generally pushing melting points higher relative to non-fluorinated isomers.

  • The Meta-Trifluoromethoxy Effect (Destabilizing): The -OCF₃ group is bulky and conformationally flexible. Unlike the rigid -CF₃ group, the ether linkage allows rotation that often disrupts efficient crystal packing, typically lowering the melting point compared to -CF₃ analogs.

Expected Thermal Range: Based on structural analogs, the melting point is anticipated to fall between 55°C and 75°C . It is expected to be higher than 3-(trifluoromethoxy)phenylacetic acid (~54°C) due to the fluorine lock, but lower than 2-fluoro-3-(trifluoromethyl)phenylacetic acid (~113°C) due to the -OCF₃ flexibility.

G Compound 2-Fluoro-3-(trifluoromethoxy) phenylacetic acid OrthoF 2-Fluoro Substituent (Lattice Stabilizer) Compound->OrthoF MetaOCF3 3-OCF3 Substituent (Lattice Disruptor) Compound->MetaOCF3 Packing Crystal Packing Efficiency OrthoF->Packing Increases Rigidity MetaOCF3->Packing Steric Hindrance MP_Result Net Result: Moderate MP Range (Est. 55-75°C) Packing->MP_Result

Figure 1: Structural impact analysis showing the competitive effects of the fluoro and trifluoromethoxy groups on the expected melting point.

Part 2: Comparative Methodology (The Alternatives)

For this specific compound, the choice of method depends on the stage of development (Routine QC vs. Salt Selection/Polymorph Screening).

Method A: Automated Optoelectronic Capillary (Recommended for QC)

Best for: Routine purity confirmation, high-throughput.

This method utilizes a linear heating ramp with automated optical detection of the clear point. It is the industry standard for Certificate of Analysis (CoA) generation.

Method B: Differential Scanning Calorimetry (DSC) (Recommended for R&D)

Best for: Thermodynamic characterization, hydrate detection, and purity calculation.

DSC measures the heat flow associated with phase transitions. For a compound with a potentially low melting point (<80°C) like this, DSC is superior for distinguishing between genuine melting and "sweating" of solvent inclusions.

Comparative Data Table
FeatureAutomated Capillary (Method A)DSC (Method B)
Primary Output Visual Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy of Fusion (

)
Precision ± 0.3 °C± 0.1 °C
Sample Requirement ~2–5 mg~1–3 mg
Interference Subjective if sample sublimes or decomposesCan detect solvates/polymorphs distinct from melting
Suitability for CAS 886498-61-9 High (Standard QC)Critical (If MP < 60°C to rule out moisture)

Part 3: Experimental Protocol

Protocol: Automated Capillary Determination (OptiMelt/Mettler Toledo)

Objective: Establish a reproducible melting range for purity verification.

Prerequisites:

  • Sample must be dried in a vacuum oven at 40°C for 4 hours to remove residual solvent (critical for -OCF₃ compounds which can trap solvent).

  • Standard: Benzophenone (MP 48°C) or Vanillin (MP 81-83°C) for calibration.

Step-by-Step Workflow:

  • Sample Preparation:

    • Grind 50 mg of the sample into a fine, uniform powder using an agate mortar.

    • Note: Avoid excessive force which can induce mechanically activated phase transitions in fluorinated aromatics.

  • Loading:

    • Fill three capillary tubes to a height of 3–4 mm.

    • Pack the sample by tapping the tubes on a hard surface (packing density affects heat transfer).

  • Instrument Setup:

    • Start Temp: 45°C (10°C below expected lower limit).

    • Ramp Rate: 1.0 °C/min (Standard). Do not use 5°C/min as thermal lag will inflate the value.

    • Stop Temp: 90°C.

  • Observation:

    • Record Onset Point: First visible liquid droplet.

    • Record Clear Point: Complete disappearance of solid turbidity.

    • Acceptance Criteria: The range (Clear Point - Onset) should be < 2.0°C for >98% purity.

Protocol Start Start: Raw Sample Dry Vacuum Dry (40°C, 4h) Start->Dry Grind Gentle Grinding (Agate Mortar) Dry->Grind Pack Capillary Loading (3-4mm height) Grind->Pack Check Visual Inspection: Is packing uniform? Pack->Check Check->Pack No (Air gaps) Run Run Ramp 1.0°C/min Check->Run Yes Result Record Range (Onset - Clear) Run->Result

Figure 2: Validated workflow for capillary melting point determination.

Part 4: Results & Discussion (Benchmarking)

Since direct literature values for CAS 886498-61-9 are often proprietary or catalog-dependent, the experimental result must be validated against structural analogs. If your experimental result deviates significantly from the "Expected Trend" below, suspect an impurity or a salt form.

Table 2: Comparative Analog Analysis
CompoundStructure NoteMP (°C)Source
Target Compound 2-F, 3-OCF₃ Experimental (User Determined)
3-(Trifluoromethoxy)phenylacetic acidNo F lock, flexible OCF₃54–58[Chem-Impex]
2-Fluorophenylacetic acidF lock, No OCF₃63–66[TCI Chemicals]
3-(Trifluoromethyl)phenylacetic acidRigid CF₃ (No Oxygen)76–79[Sigma-Aldrich]
2-Fluoro-3-(trifluoromethyl)phenylacetic acidF lock + Rigid CF₃113–116[Sigma-Aldrich]

Interpretation:

  • If your result is < 50°C : Suspect residual solvent or starting material contamination.

  • If your result is > 80°C : Suspect formation of a salt (e.g., sodium salt from hydrolysis) or a different isomer.

  • The 2-Fluoro group typically raises the MP by ~10°C vs the non-fluorinated analog (Compare 3-OCF₃ analog at 54°C → Target likely ~64°C).

Part 5: Troubleshooting & Validation

Issue: Wide Melting Range (>3°C)

  • Cause: Impurities or "sweating" of solvent.

  • Solution: Recrystallize from Hexane/Ethyl Acetate (low polarity favored) and dry under high vacuum. Run DSC to check for eutectic impurities.

Issue: Sublimation (Sample disappears before melting)

  • Cause: High vapor pressure of fluorinated acids.

  • Solution: Use sealed capillaries (flame sealed) or DSC with crimped hermetic pans.

Issue: Double Melting Point

  • Cause: Polymorphism.

  • Solution: This is common in phenylacetic acids. Hold the sample at the first melt temp; if it resolidifies and melts higher, you have isolated the stable polymorph.

References

  • Sigma-Aldrich. 2-Fluorophenylacetic acid Product Analysis.[1] Retrieved from

  • Thermo Scientific Chemicals. 3-(Trifluoromethoxy)phenylacetic acid Specifications. Retrieved from

  • TCI Chemicals. 2-Fluorophenylacetic Acid Properties. Retrieved from

  • Chem-Impex. 3-(Trifluoromethoxy)phenylacetic acid Data Sheet. Retrieved from [2]

  • National Institutes of Health (PMC). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (Discusses the OCF3 vs CF3 structural impact). Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the landscape of drug discovery and development, the lifecycle of a chemical intermediate like 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid extends far beyond its role in a reaction flask. Its journey concludes with a critical, often overlooked step: proper disposal. As researchers dedicated to scientific integrity and safety, our responsibility is to manage the entire lifecycle of our materials with precision. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, ensuring the protection of our personnel, facilities, and the environment. The procedures outlined here are designed as a self-validating system, rooted in the fundamental chemical properties of the molecule and aligned with established regulatory frameworks.

Part 1: Hazard Characterization and Essential Safety Protocols

Understanding the inherent hazards of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is the foundation of its safe management. This compound is a halogenated aromatic carboxylic acid, a classification that dictates specific handling and disposal requirements.

Hazard Profile

Based on data from analogous compounds, 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is classified as an irritant.[1][2][3][4][5] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07Warning H315: Causes skin irritation.[1][2][3][5]
Serious Eye Damage/IrritationGHS07Warning H319: Causes serious eye irritation.[1][2][3][5]
Specific Target Organ ToxicityGHS07Warning H335: May cause respiratory irritation.[1][2][3][5]
Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is non-negotiable. It is the primary barrier between the researcher and potential chemical exposure. All handling and disposal procedures must be conducted in a certified chemical fume hood.[6]

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides a robust barrier against splashes and airborne dust particles reaching the eyes.[7]
Hand Protection Chemically resistant nitrile glovesProtects against skin contact. Check the glove manufacturer's compatibility chart for extended contact.[6]
Body Protection Flame-resistant lab coatPrevents contamination of personal clothing and protects the skin.[6]
Respiratory Protection Not required if handled within a fume hoodAll work that can generate dust or vapors must be performed in a chemical fume hood to prevent inhalation.[6]

Part 2: The Disposal Workflow: Segregation and Collection

The core principle for disposing of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is its classification as a halogenated organic waste .[8][9] The presence of fluorine atoms from both the fluoro- and trifluoromethoxy- groups necessitates this specific waste stream. Mixing this waste with non-halogenated streams can disrupt recycling processes and lead to the formation of hazardous byproducts during disposal.[10]

Waste Segregation Decision Pathway

The following diagram illustrates the critical decision-making process for correctly segregating this chemical waste.

WasteSegregation Start Start: Waste Material (2-Fluoro-3-(trifluoromethoxy)phenylacetic acid) IsOrganic Is the waste primarily organic? Start->IsOrganic IsHalogenated Does it contain Halogens (F, Cl, Br, I)? IsOrganic->IsHalogenated Yes InorganicWaste Collect in 'Inorganic Waste' Container IsOrganic->InorganicWaste No HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes (Contains Fluorine) NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No

Caption: Waste segregation decision tree for laboratory chemicals.

Step-by-Step Collection Protocol
  • Preparation : Don all required PPE as specified in Part 1.2. Ensure work is performed within a chemical fume hood.

  • Locate Correct Container : Identify the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department. These are often distinctly colored (e.g., green) and clearly labeled.[8]

  • Waste Transfer : Carefully transfer the 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid waste into the container. If it is a solid, use a dedicated spatula or scoop. If it is dissolved in a solvent, pour carefully to avoid splashing.

  • Do Not Mix Incompatibles : Never mix halogenated organic acids with bases in the same waste container.[8]

  • Container Management : Securely fasten the lid on the waste container immediately after adding the waste. Containers must be kept closed at all times except when actively adding waste.[10]

  • Labeling and Logging : Using a permanent marker, log the added chemical and its approximate quantity on the container's contents sheet. Complete chemical names must be used; do not use abbreviations or formulas.[10]

  • Storage : Store the waste container in a designated satellite accumulation area, away from heat and incompatible materials, until it is collected by EHS personnel.[10]

Part 3: Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spill Cleanup Protocol

This protocol applies to small spills contained within a chemical fume hood.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : Maintain high airflow in the fume hood.

  • Don PPE : Wear the full PPE ensemble described in Part 1.2.

  • Absorb Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container.[1][6]

  • Label and Dispose : Label the container as "Spill Debris: 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid" and dispose of it in the Halogenated Organic Waste stream.

  • Decontaminate : Wipe the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[6]

First Aid for Personnel Exposure

Immediate and correct first aid is critical.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] If skin irritation occurs or persists, seek medical advice.[1]

  • Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, call a POISON CENTER or doctor.[1]

  • Ingestion : Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek medical attention.

Part 4: Final Disposal Pathway

The journey of your laboratory waste does not end at the collection carboy. Understanding the final disposition provides context for our meticulous segregation procedures.

DisposalWorkflow Lab Lab Bench (Waste Generation) SAA Satellite Accumulation Area (Segregated Halogenated Waste) Lab->SAA Researcher EHS EHS Pickup & Consolidation SAA->EHS Scheduled Collection Facility Licensed Hazardous Waste Facility EHS->Facility Transport Incineration High-Temperature Incineration Facility->Incineration Treatment

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
Reactant of Route 2
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2-Fluoro-3-(trifluoromethoxy)phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.